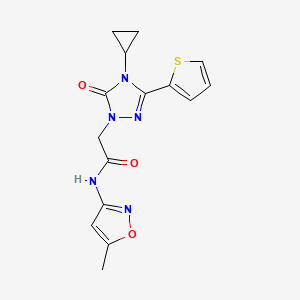![molecular formula C17H14N4O2S B2853187 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385458-99-0](/img/structure/B2853187.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide” is a chemical compound that belongs to the class of cyanoacetamides . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is considered an important precursor for heterocyclic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . One method involves the treatment of phenylpyrazole-4-carbaldehyde derivative with cyanoacetohydrazide . The resulting compound can then be cyclized by acetyl acetone and aromatic aldehyde to give various heterocyclic compounds .Molecular Structure Analysis
The molecular formula of “N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide” is C17H14N4O2S. It is a heterocyclic compound, containing a five-member ring structure with three carbon and adjacent two nitrogen atoms .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the active hydrogen on C-2 of these compounds . It can take part in a variety of condensation and substitution reactions . For example, it can react with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst to furnish a pyrrole derivative .Propiedades
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-23-15-7-8-24-16(15)17(22)20-14(9-18)12-10-19-21(11-12)13-5-3-2-4-6-13/h2-8,10-11,14H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXWGHJMQRWNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)


![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)


![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)


![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)

